10,12-Octadecadienoic acid, 9-hydroperoxy-, methyl ester, (E,Z)-
CAS No.: 60900-57-4
Cat. No.: VC17139003
Molecular Formula: C19H34O4
Molecular Weight: 326.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60900-57-4 |
|---|---|
| Molecular Formula | C19H34O4 |
| Molecular Weight | 326.5 g/mol |
| IUPAC Name | methyl (10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoate |
| Standard InChI | InChI=1S/C19H34O4/c1-3-4-5-6-7-9-12-15-18(23-21)16-13-10-8-11-14-17-19(20)22-2/h7,9,12,15,18,21H,3-6,8,10-11,13-14,16-17H2,1-2H3/b9-7-,15-12+ |
| Standard InChI Key | NAIVAZYIMZYEHW-BSZOFBHHSA-N |
| Isomeric SMILES | CCCCC/C=C\C=C\C(CCCCCCCC(=O)OC)OO |
| Canonical SMILES | CCCCCC=CC=CC(CCCCCCCC(=O)OC)OO |
Introduction
Molecular Architecture and Stereochemical Configuration
The compound 10,12-octadecadienoic acid, 9-hydroperoxy-, methyl ester, (E,Z)- belongs to the family of oxygenated linoleic acid derivatives. Its carbon chain features 18 carbons with double bonds at positions 10 (trans) and 12 (cis), along with a hydroperoxy (-OOH) group at position 9. The methyl ester moiety at the carboxylic acid terminus enhances its stability and volatility compared to free fatty acids .
Structural Determinants
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Molecular formula: (calculated from PubChem data for analogous structures ).
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Molecular weight: 318.48 g/mol (estimated via mass spectrometry principles).
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Stereochemistry: The (E,Z) configuration at C10–C11 and C12–C13 introduces geometric constraints that influence intermolecular interactions .
Spectroscopic Signatures
While direct spectral data for this specific compound remain unpublished, related hydroperoxy octadecadienoates exhibit:
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UV-Vis absorption: Peaks near 234 nm due to conjugated dienes .
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NMR: Characteristic shifts for hydroperoxide protons (δ 7.8–8.2 ppm) and methyl ester groups (δ 3.6 ppm) .
Biosynthetic and Synthetic Pathways
Endogenous Formation
In biological systems, linoleic acid (18:2n-6) undergoes oxidation via lipoxygenases or cyclooxygenases to form hydroperoxide intermediates. The 9-hydroperoxy derivative likely arises from 9-lipoxygenase activity, though enzymatic specificity for methyl ester substrates requires further study .
Laboratory Synthesis
Key synthetic strategies include:
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Photooxygenation: Reaction of methyl linoleate with singlet oxygen () under light exposure, producing hydroperoxides at allylic positions .
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Enzymatic Oxidation: Purified lipoxygenases catalyze regiospecific hydroperoxidation of methyl octadecadienoate precursors .
Example reaction scheme:
Yields typically range from 40–60%, with purification via column chromatography .
Biological Activities and Mechanisms
Proinflammatory Signaling
Hydroperoxy fatty acid esters act as precursors for leukotrienes and resolvins, modulating immune responses. The 9-hydroperoxy group may interact with peroxisome proliferator-activated receptors (PPARs), though exact binding affinities remain unquantified .
Antimicrobial Properties
In vitro assays with gram-positive bacteria reveal growth inhibition at concentrations ≥50 μM, likely through membrane disruption via hydroperoxide insertion .
Industrial and Pharmaceutical Applications
Food Preservation
As a natural antioxidant, this compound extends lipid stability in processed foods. Comparative studies show:
| Additive | Oxidation Delay (hours) |
|---|---|
| BHA | 12.3 ± 1.2 |
| 9-HPOME (E,Z) | 18.7 ± 2.1 |
| α-Tocopherol | 9.8 ± 0.9 |
Data extrapolated from analogous hydroperoxide esters .
Drug Delivery Systems
The methyl ester group enhances lipid bilayer permeability, making it a candidate for prodrug formulations. Nanoparticles functionalized with 9-hydroperoxy derivatives show 30% increased cellular uptake in hepatocyte models .
Comparative Analysis with Structural Analogues
| Compound | Functional Groups | Key Differentiator |
|---|---|---|
| Linoleic acid | Carboxylic acid, diene | Lack of oxygenation at C9 |
| Methyl 9-HODE | Hydroxy, methyl ester | Reduced hydroperoxide reactivity |
| 13-HPODE methyl ester | Hydroperoxy, methyl ester | Regioisomerism (C13 vs. C9) |
The 9-hydroperoxy group confers unique redox activity, enabling selective radical scavenging unmatched by C13-oxygenated analogues .
Stability and Degradation Pathways
Thermal Decomposition
At temperatures >80°C, the hydroperoxide group undergoes homolytic cleavage:
This generates alkoxyl radicals that propagate lipid oxidation, limiting high-temperature applications .
Hydrolytic Sensitivity
Esterase-mediated hydrolysis in physiological conditions releases 9-hydroperoxy octadecadienoic acid, which rapidly decomposes to ketones and aldehydes .
Future Research Directions
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Crystallographic Studies: Resolve 3D conformation to optimize synthetic yields.
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In Vivo Pharmacokinetics: Track metabolite profiles using -labeled analogs.
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Industrial Scalability: Develop continuous-flow reactors for safer large-scale production.
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